molecular formula C8H16N2O B2917426 3-(Propan-2-yl)-1,4-diazepan-2-one CAS No. 1516979-48-8

3-(Propan-2-yl)-1,4-diazepan-2-one

Cat. No. B2917426
CAS RN: 1516979-48-8
M. Wt: 156.229
InChI Key: IVKXSIOJGWJYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, such as nucleophilic substitution, elimination, or radical substitution .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can provide detailed information about the molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This could involve studying its reactivity, stability, and the products it forms during chemical reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical stability and reactivity .

Scientific Research Applications

Ag(I)-Catalyzed Three-Component Reaction

Research demonstrates the utility of diazo compounds in a silver-catalyzed three-component reaction with amines and 2-alkynylbenzaldehydes, leading to the synthesis of 3-benzazepines through a cascade of reactions. This method offers a practical approach to synthesizing diazo-containing dihydroisoquinolines, showcasing the compound's versatility in organic synthesis (Xiao et al., 2015).

Green Synthesis in Water

Another study highlights an environmentally friendly one-pot three-component synthesis of 2,4-disubstituted-3H-benzo[b][1,4]diazepines in water, emphasizing the compound's role in facilitating reactions in a solvent-free and ligand-free manner. This method aligns with green chemistry principles, providing economic and environmental benefits (Palimkar et al., 2007).

Medicinal Chemistry Applications

The compound's structural motif, 1,3-diazepine, is identified as a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds including anticancer drugs and β-lactamase inhibitors. Its versatility in drug design and therapy underlines the compound's significant potential in developing enzyme inhibitors and GPCR ligands (Malki et al., 2021).

Novel Synthesis and Characterization

Further research presents a novel approach to the synthesis of benzodiazepines, showcasing the compound's role in creating diverse chemical libraries. This synthesis process is notable for its operation in combinatorial chemistry modes, enabling the generation of a wide array of benzodiazepine derivatives, highlighting the compound's utility in drug discovery and development (Bhat et al., 2014).

Neuropharmacological Research

Investigations into the neuropharmacology of related compounds, such as propylene glycol, have shown anxiolytic-like responses, suggesting potential avenues for research into 3-(Propan-2-yl)-1,4-diazepan-2-one's effects on the central nervous system and its possible applications in anxiety management (Lin et al., 1998).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems. For example, how a drug interacts with its target in the body .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This could include toxicity information, flammability, environmental hazards, and recommended safety precautions .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

3-propan-2-yl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)7-8(11)10-5-3-4-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKXSIOJGWJYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.